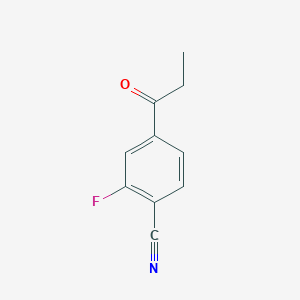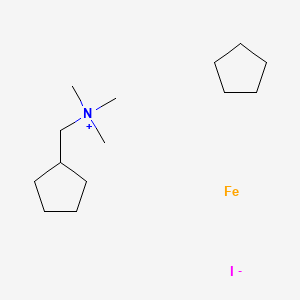
Cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Ferrocenylmethyl)trimethylammonium iodide is an organometallic compound with the molecular formula C14H20FeIN. It is a derivative of ferrocene, where a ferrocenyl group is attached to a trimethylammonium iodide moiety. This compound is known for its unique electrochemical properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Ferrocenylmethyl)trimethylammonium iodide can be synthesized through a reaction between ferrocenylmethyl chloride and trimethylamine in the presence of an iodide source. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of (ferrocenylmethyl)trimethylammonium iodide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is produced in bulk and purified using industrial-scale recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(Ferrocenylmethyl)trimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form the corresponding ferrocinium ion.
Reduction: The ferrocinium ion can be reduced back to ferrocene.
Substitution: The trimethylammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products
Oxidation: Formation of the ferrocinium ion.
Reduction: Regeneration of the ferrocene moiety.
Substitution: Formation of substituted ferrocenylmethyl derivatives.
Wissenschaftliche Forschungsanwendungen
(Ferrocenylmethyl)trimethylammonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a redox-active compound in electrochemical studies and as a catalyst in organic synthesis.
Biology: Investigated for its potential as an anticancer agent due to its ability to generate reactive oxygen species (ROS).
Medicine: Explored for drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the development of sensors and electronic devices due to its electrochemical properties.
Wirkmechanismus
The mechanism of action of (ferrocenylmethyl)trimethylammonium iodide involves its redox properties. The ferrocene moiety can undergo reversible oxidation and reduction, making it useful in electrochemical applications. In biological systems, the compound can generate ROS, leading to oxidative stress in cells. This property is being explored for its potential in cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Ferrocenylmethyl)dimethylamine
- (Ferrocenylmethyl)trimethylammonium bromide
- (Ferrocenylmethyl)trimethylammonium chloride
Uniqueness
(Ferrocenylmethyl)trimethylammonium iodide is unique due to its iodide counterion, which can influence its solubility and reactivity. Compared to its bromide and chloride counterparts, the iodide version may exhibit different electrochemical behaviors and biological activities.
Eigenschaften
Molekularformel |
C14H30FeIN |
|---|---|
Molekulargewicht |
395.14 g/mol |
IUPAC-Name |
cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron;iodide |
InChI |
InChI=1S/C9H20N.C5H10.Fe.HI/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;;/h9H,4-8H2,1-3H3;1-5H2;;1H/q+1;;;/p-1 |
InChI-Schlüssel |
GVSOEKDFOLEPFH-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CC1CCCC1.C1CCCC1.[Fe].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid](/img/structure/B12446525.png)
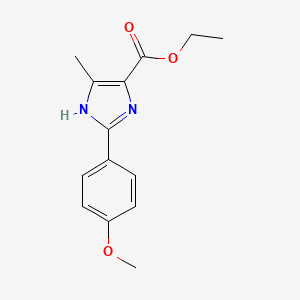
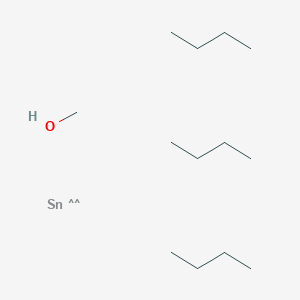
![2-amino-4-(2,6-dichlorophenyl)-5-hydroxy-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12446531.png)
![2-(2-Methyl-5,7-bis(trifluoromethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12446550.png)
![Methyl 3-[ethoxy(imino)methyl]benzoate](/img/structure/B12446559.png)
![4-tert-butyl-N-(2,6-dimethylphenyl)-1-[(phenylacetyl)amino]cyclohexanecarboxamide](/img/structure/B12446567.png)

![1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine](/img/structure/B12446586.png)
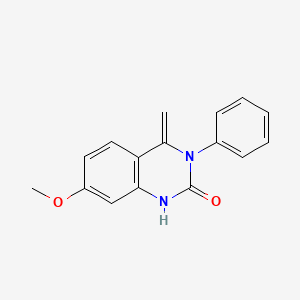
![2-bromo-N-(4-{[(4-ethoxyphenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12446600.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B12446610.png)

